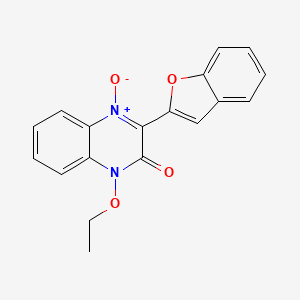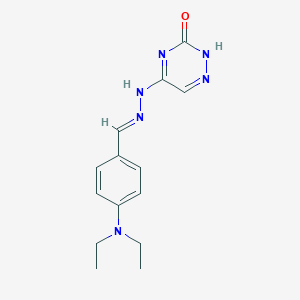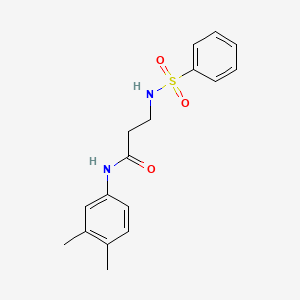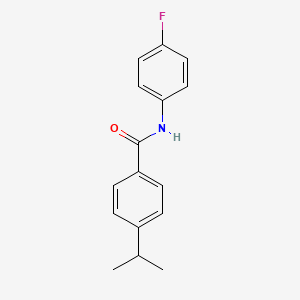![molecular formula C14H11ClN2O2S B5882823 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)
2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide, commonly known as CPTH, is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. CPTH is a potent inhibitor of histone acetyltransferase (HAT) and has been shown to have a variety of effects on cellular processes.
作用机制
CPTH inhibits 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide by binding to the acetyl-CoA binding site on the enzyme. This prevents the enzyme from acetylating histones and thus regulates gene expression. CPTH has also been shown to inhibit the activity of other enzymes, including p300/CBP-associated factor (PCAF) and cyclic AMP-responsive element binding protein (CREB)-binding protein (CBP).
Biochemical and Physiological Effects:
CPTH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. Additionally, CPTH has been shown to reduce inflammation in animal models of disease. CPTH has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of CPTH is its specificity for 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide and its ability to inhibit the activity of other enzymes. This makes it a useful tool for studying the role of 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide in cellular processes and for developing potential therapies for diseases. However, one limitation of CPTH is its low yield in the synthesis process, which can make it difficult to obtain large quantities of the compound.
未来方向
There are several future directions for research on CPTH. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the development of more potent and selective inhibitors of 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide. Additionally, further research is needed to fully understand the effects of CPTH on cellular processes and to identify potential therapeutic applications for the compound.
In conclusion, CPTH is a small molecule inhibitor that has gained significant attention in recent years due to its potential applications in scientific research. Its ability to inhibit 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide and regulate gene expression makes it a useful tool for studying cellular processes and for developing potential therapies for diseases. However, further research is needed to fully understand the effects of CPTH and to identify potential therapeutic applications for the compound.
合成方法
The synthesis of CPTH involves a multi-step process that begins with the reaction of 2-chlorobenzoyl chloride with 2-aminophenol to form 2-chloro-N-(2-hydroxyphenyl)benzamide. This intermediate is then reacted with thiourea to form 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide. The yield of this process is approximately 40%.
科学研究应用
CPTH has been shown to have a variety of applications in scientific research. It is a potent inhibitor of 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide, which is an enzyme that acetylates histones and plays a critical role in regulating gene expression. CPTH has been used to study the role of 2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide in cancer, neurodegenerative diseases, and inflammation. Additionally, CPTH has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
属性
IUPAC Name |
2-chloro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-10-6-2-1-5-9(10)13(19)17-14(20)16-11-7-3-4-8-12(11)18/h1-8,18H,(H2,16,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHWERFNYHOEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(2-hydroxyphenyl)carbamothioyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5882756.png)



![N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5882789.png)



![N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B5882818.png)

![7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5882826.png)
![N-{4-[(diethylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B5882831.png)
